N-(2-chlorophenyl)-4-[2-(1H-indol-3-ylmethylene)hydrazino]-4-oxobutanamide N-(2-chlorophenyl)-4-[2-(1H-indol-3-ylmethylene)hydrazino]-4-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0449433
InChI: InChI=1S/C19H17ClN4O2/c20-15-6-2-4-8-17(15)23-18(25)9-10-19(26)24-22-12-13-11-21-16-7-3-1-5-14(13)16/h1-8,11-12,21H,9-10H2,(H,23,25)(H,24,26)/b22-12+
SMILES: C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl
Molecular Formula: C19H17ClN4O2
Molecular Weight: 368.8g/mol

N-(2-chlorophenyl)-4-[2-(1H-indol-3-ylmethylene)hydrazino]-4-oxobutanamide

CAS No.:

Cat. No.: VC0449433

Molecular Formula: C19H17ClN4O2

Molecular Weight: 368.8g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-4-[2-(1H-indol-3-ylmethylene)hydrazino]-4-oxobutanamide -

Specification

Molecular Formula C19H17ClN4O2
Molecular Weight 368.8g/mol
IUPAC Name N-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]butanediamide
Standard InChI InChI=1S/C19H17ClN4O2/c20-15-6-2-4-8-17(15)23-18(25)9-10-19(26)24-22-12-13-11-21-16-7-3-1-5-14(13)16/h1-8,11-12,21H,9-10H2,(H,23,25)(H,24,26)/b22-12+
Standard InChI Key DXDBYMGKDVAENI-WSDLNYQXSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3Cl

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